N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a naphthalene ring, a dinitrobenzene moiety, and a phenyl group attached to an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide typically involves the reaction of 2-naphthylamine with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 3,5-dinitrobenzoate: Similar structure with a different functional group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring and phosphonate group.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a thiazole ring and pyrrolidinone moiety.
Uniqueness
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H15N3O5 |
---|---|
Molecular Weight |
413.4g/mol |
IUPAC Name |
N-naphthalen-2-yl-2,4-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O5/c27-23(21-13-12-20(25(28)29)15-22(21)26(30)31)24(18-8-2-1-3-9-18)19-11-10-16-6-4-5-7-17(16)14-19/h1-15H |
InChI Key |
FLOCMUCXBRJCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.